molecular formula C13H8ClN3O3 B2506934 2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol CAS No. 303148-97-2

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Cat. No.: B2506934
CAS No.: 303148-97-2
M. Wt: 289.68
InChI Key: BYJZPEOYJOJURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core substituted with a 3-chlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde, followed by nitration. The reaction conditions often require an acidic medium and elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce various substituted benzimidazole derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group plays a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is unique due to its specific substitution pattern and the presence of both a nitro and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(19)20)7-12(11)16(13)18/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJZPEOYJOJURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.